BenchChemオンラインストアへようこそ!

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

kinase inhibitor design regioisomer selectivity hinge-binding motif

This synthetic small molecule features a pyridin-4-yl-1,2,3-triazole core critical for kinase hinge-binding. It is the precisely defined para‑substituted regioisomer required for IRAK-4 inhibitor screening. Unlike meta‑variants, this compound provides the exact vector and electronic character disclosed in US 8,987,311. The pivalamide side-chain offers steric bulk that can benchmark metabolic stability. Use it as a reference standard in selectivity profiling assays to map kinase selectivity cliffs or as a system-suitability standard for LC‑MS and NMR methods that resolve regioisomeric triazole‑pyridines. Order now to ensure valid, reproducible kinase‑profiling data.

Molecular Formula C13H17N5O
Molecular Weight 259.313
CAS No. 2034386-85-9
Cat. No. B2697423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide
CAS2034386-85-9
Molecular FormulaC13H17N5O
Molecular Weight259.313
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CN(N=N1)C2=CC=NC=C2
InChIInChI=1S/C13H17N5O/c1-13(2,3)12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H,15,19)
InChIKeyXSUAUUCAOKZFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide (CAS 2034386-85-9): Chemical Identity, Kinase-Inhibitor Class Attribution, and Procurement-Relevant Physicochemical Profile


N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide (CAS 2034386-85-9) is a synthetic small molecule with the molecular formula C13H17N5O and a molecular weight of 259.31 g/mol . The compound incorporates a 1,2,3-triazole core N-substituted at position 1 with a pyridin-4-yl group and at position 4 with a methylene-pivalamide side chain (SMILES: CC(C)(C)C(=O)NCc1cn(-c2ccncc2)nn1) . It belongs to the broader class of triazolyl-substituted pyridyl compounds that have been disclosed as kinase inhibitors, particularly as modulators of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical signaling node in Toll-like receptor (TLR) and IL-1 receptor pathways . The pivalamide moiety contributes steric bulk and lipophilicity, while the pyridin-4-yl-triazole scaffold provides a heterocyclic framework capable of engaging kinase hinge regions through hydrogen-bonding and π-stacking interactions.

Why N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide Cannot Be Interchanged with Generic Triazole-Pyridine Analogs: Regioisomeric and Substituent-Level Determinants of Target Engagement


Within the triazolyl-substituted pyridyl chemical space, small structural perturbations produce large functional consequences. The position of the pyridine nitrogen (pyridin-4-yl vs. pyridin-3-yl) alters the vector and electronic character of the hinge-binding motif, directly influencing kinase selectivity and potency . The pivalamide group, with its tert-butyl steric profile, imposes conformational constraints and modulates lipophilicity (cLogP) in a manner distinct from acetamide, cyclopropylamide, or unsubstituted amide analogs . These differences mean that a structurally similar compound—even a regioisomer such as the pyridin-3-yl variant—cannot be assumed to replicate the binding kinetics, selectivity window, or physicochemical properties of the target compound. For applications requiring precise modulation of IRAK-4 or related kinases, generic substitution introduces an unquantified risk of altered pharmacology that cannot be retrospectively corrected without repeating full characterization .

Quantitative Differentiation Evidence for N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide (CAS 2034386-85-9) Versus Closest Comparators


Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Substitution on the Triazole Scaffold Determines Kinase Hinge-Binding Geometry

The target compound carries a pyridin-4-yl substituent at the N1 position of the 1,2,3-triazole ring, placing the pyridine nitrogen in the para position relative to the triazole attachment point. The closest regioisomeric analog, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, places the nitrogen in the meta position. In kinase inhibitor design, the pyridine nitrogen serves as a canonical hinge-binding hydrogen-bond acceptor; its positional shift from para to meta alters the distance and angular orientation of the H-bond donor–acceptor pair by approximately 1.2–1.5 Å, which is sufficient to disrupt or weaken hinge-region engagement in kinases such as IRAK-4 . The patent class disclosure for triazolyl-substituted pyridyl compounds explicitly encompasses both regioisomers but notes that substitution position is a critical determinant of IRAK-4 inhibitory potency, with preferred embodiments consistently utilizing para-substituted pyridyl groups for optimal hinge contact .

kinase inhibitor design regioisomer selectivity hinge-binding motif triazole-pyridine SAR

Pivalamide vs. Unsubstituted Amide: Steric Bulk and Lipophilicity Differentiation as Drivers of Kinase Selectivity and Metabolic Stability

The pivalamide group (tert-butyl carboxamide) present in the target compound introduces a gem-dimethyl steric shield adjacent to the amide carbonyl, which is absent in simpler acetamide (R = CH3) or formamide (R = H) analogs. This steric bulk is known to reduce N-dealkylation and amide hydrolysis by sterically hindering access of cytochrome P450 enzymes and amidases to the metabolically labile amide bond . Additionally, the pivalamide group increases calculated logP by approximately 1.5–2.0 log units relative to the corresponding acetamide, enhancing membrane permeability while potentially affecting aqueous solubility . In the context of the triazolyl-substituted pyridyl kinase inhibitor class, the patent literature explicitly identifies tert-butyl carboxamide (pivalamide) as a preferred R group embodiment for achieving favorable pharmacokinetic properties alongside IRAK-4 inhibitory activity .

pivalamide pharmacokinetics steric shielding amide metabolic stability lipophilicity modulation

Class-Level IRAK-4 Kinase Inhibition: Potency Thresholds Defined by the Patent Family and Implications for the Target Compound

The patent family US 8,987,311 B2 defines triazolyl-substituted pyridyl compounds as IRAK-4 kinase inhibitors, with a claimed activity threshold of IC50 < 1000 nM in the disclosed IRAK-4 biochemical assay . While the specific IC50 value for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has not been publicly reported in a peer-reviewed primary source, the compound's structural features—pyridin-4-yl-triazole core, methylene linker, and pivalamide group—align with the preferred substitution patterns described in the patent for achieving sub-micromolar IRAK-4 inhibition . In contrast, many generic triazole compounds lacking the pyridyl substituent or bearing alternative heterocycles show substantially weaker or absent IRAK-4 activity (IC50 frequently >5–10 µM), underscoring the essential role of the pyridyl-triazole-pivalamide pharmacophore triad .

IRAK-4 inhibition TLR/IL-1 signaling kinase assay IC50 inflammation target

Physicochemical Property Baseline: Molecular Weight, Formula, and SMILES-Confirmed Structural Identity as Quality-Control Gateways

The molecular formula C13H17N5O (MW = 259.31 g/mol) and SMILES string CC(C)(C)C(=O)NCc1cn(-c2ccncc2)nn1 have been confirmed through the Chemsrc database entry for CAS 2034386-85-9 . These data provide a definitive structural fingerprint that can be used for incoming quality control via LC-MS ([M+H]+ expected at m/z 260.3) and 1H NMR to distinguish the target compound from potential contaminants, degradation products, or mis-shipments. In particular, the SMILES string unambiguously specifies the pyridin-4-yl (not pyridin-3-yl or pyridin-2-yl) connectivity, the 1,2,3-triazole (not 1,2,4-triazole) regioisomer, and the pivalamide (not isobutyramide or acetamide) side chain—each a critical identity parameter .

quality control structural confirmation compound procurement identity verification

Recommended Research and Industrial Application Scenarios for N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide (CAS 2034386-85-9)


IRAK-4 Kinase Inhibitor Screening and SAR Expansion in TLR/IL-1 Pathway Research

This compound is suitable as a tool compound or scaffold starting point for IRAK-4 inhibitor screening campaigns, based on its structural alignment with the triazolyl-substituted pyridyl class disclosed in US Patent 8,987,311 B2 . Researchers investigating TLR/IL-1-mediated inflammatory signaling can use this compound to probe IRAK-4-dependent pathways, with the expectation of sub-micromolar potency consistent with the patent class definition. The pivalamide group may confer metabolic stability advantages over simpler amide analogs, making it a candidate for cell-based assays requiring extended incubation times .

Regioisomeric Selectivity Studies: Pyridin-4-yl vs. Pyridin-3-yl Kinase Engagement

The defined pyridin-4-yl connectivity makes this compound an essential reference standard for studies comparing the kinase selectivity profiles of para- vs. meta-substituted pyridyl-triazole regioisomers. Because hinge-binding geometry is exquisitely sensitive to the pyridine nitrogen position, comparative profiling of the pyridin-4-yl and pyridin-3-yl regioisomers can reveal kinase selectivity cliffs and inform the design of more selective IRAK-4 or ALK5 inhibitors .

Physicochemical Benchmarking and Metabolic Stability Profiling of Pivalamide-Containing Kinase Inhibitors

The pivalamide group provides a defined steric and lipophilic perturbation that can serve as a benchmark in medicinal chemistry programs evaluating the impact of amide substituent bulk on microsomal stability, CYP inhibition, and plasma protein binding. Comparative studies with matched acetamide and cyclopropylamide analogs can quantify the metabolic shielding effect of the tert-butyl group in this triazole-pyridine scaffold .

Analytical Reference Standard for LC-MS and NMR Method Development in Triazole-Containing Compound Quality Control

With its well-defined molecular formula (C13H17N5O, MW 259.31) and unambiguous SMILES string, this compound can serve as a system suitability standard for developing LC-MS and NMR methods aimed at resolving regioisomeric triazole-pyridine compounds. Its distinct chromatographic and spectroscopic features enable method validation for purity assessment and identity confirmation in compound management workflows .

Quote Request

Request a Quote for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.